molecular formula C19H32O B107649 5a-Androstan-17a-ol CAS No. 19037-37-7

5a-Androstan-17a-ol

Cat. No. B107649
CAS RN: 19037-37-7
M. Wt: 276.5 g/mol
InChI Key: QUKZBUCPOSYYFO-QAZMUZRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a-Androstan-17a-ol is a synthetic steroid that has been extensively studied for its potential applications in scientific research. It is also known as 5a-androstane-3a,17b-diol or 3a-diol. This compound is structurally similar to testosterone and dihydrotestosterone (DHT), two hormones that play a crucial role in the development and maintenance of male characteristics.

Mechanism Of Action

The mechanism of action of 5a-Androstan-17a-ol is not fully understood, but it is believed to act as a modulator of androgen receptors. It has been shown to have a higher binding affinity for androgen receptors than testosterone and DHT, but its effects on these receptors are not as potent. It may also have an effect on other signaling pathways in the body, such as the estrogen receptor pathway.

Biochemical And Physiological Effects

5a-Androstan-17a-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and may have potential applications in the treatment of muscle wasting diseases. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 5a-Androstan-17a-ol in lab experiments is its relatively low cost compared to other synthetic steroids. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation is that its effects on androgen receptors are not as potent as other synthetic steroids, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on 5a-Androstan-17a-ol. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research could be done on its anti-cancer properties and its potential use in cancer therapy. Finally, more studies could be done to determine its effects on other signaling pathways in the body, such as the estrogen receptor pathway.

Synthesis Methods

The synthesis of 5a-Androstan-17a-ol involves the reduction of the ketone group at the 3 position of the androstane ring to a hydroxyl group. This can be achieved by using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

5a-Androstan-17a-ol has been used in various scientific research studies due to its potential applications in the fields of endocrinology, neuroscience, and cancer research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.

properties

CAS RN

19037-37-7

Product Name

5a-Androstan-17a-ol

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1

InChI Key

QUKZBUCPOSYYFO-QAZMUZRASA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C

Origin of Product

United States

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